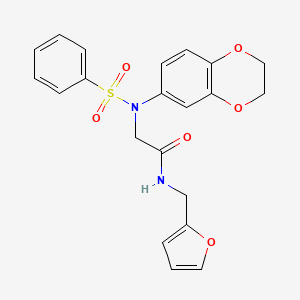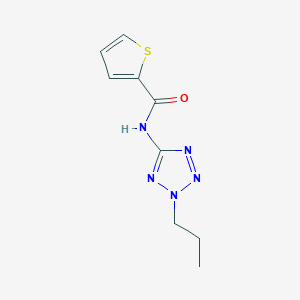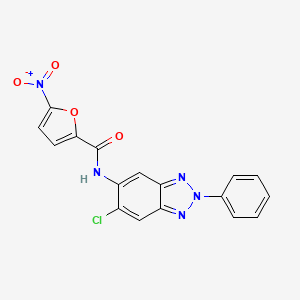![molecular formula C21H27N3O2 B3448841 2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3448841.png)
2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as DMXAA, is a small molecule with a unique structure that has been studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has been the subject of extensive research since then.
Wirkmechanismus
2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help regulate the immune response. This compound specifically targets a protein called vascular endothelial growth factor (VEGF), which is involved in the growth of blood vessels that supply nutrients to tumors. By inhibiting VEGF, this compound can starve tumors of the blood supply they need to grow and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6), which are involved in the immune response. This compound has also been shown to decrease the production of other cytokines, such as interleukin-10 (IL-10), which can inhibit the immune response. In addition, this compound has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of other cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide as an anti-cancer agent is its ability to enhance the effectiveness of other cancer treatments. This can potentially reduce the amount of chemotherapy or radiation therapy that is needed, which can minimize side effects. However, this compound has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. In addition, this compound is not very stable and can degrade quickly, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide. One area of research is focused on understanding the mechanism of action of this compound in more detail. This could lead to the development of more effective anti-cancer therapies that target the immune system. Another area of research is focused on developing more stable and easier to synthesize analogs of this compound that could be used in the clinic. Finally, there is ongoing research into the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy, to enhance their effectiveness.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, colon, breast, and prostate cancer. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-12-17(2)14-20(13-16)26-15-21(25)22-18-4-6-19(7-5-18)24-10-8-23(3)9-11-24/h4-7,12-14H,8-11,15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVKRZJPZNMACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B3448780.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B3448798.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B3448811.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3448823.png)
![3-fluoro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3448830.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3448835.png)
![2-(2-chlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3448845.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B3448849.png)
![3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3448851.png)